(4-Cyclopropylfuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropylfuran-2-yl)boronic acid is an organoboron compound that features a cyclopropyl group attached to a furan ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylfuran-2-yl)boronic acid typically involves the borylation of a cyclopropylfuran precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale. This approach allows for efficient synthesis with high throughput and minimal reaction times . Additionally, photoinduced borylation methods have been developed, which are metal- and additive-free, providing a broad scope and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium acetate (KOAc) are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, boranes, and coupled products with aryl or vinyl groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Cyclopropylfuran-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Cyclopropylfuran-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base such as potassium acetate.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylboronic acid: Similar in structure but lacks the furan ring.
Furan-2-ylboronic acid: Contains the furan ring but lacks the cyclopropyl group.
Cyclopropylfuran derivatives: Various derivatives with different substituents on the furan ring.
Uniqueness
(4-Cyclopropylfuran-2-yl)boronic acid is unique due to the presence of both the cyclopropyl and furan moieties, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis, particularly for constructing complex molecular architectures .
Properties
Molecular Formula |
C7H9BO3 |
---|---|
Molecular Weight |
151.96 g/mol |
IUPAC Name |
(4-cyclopropylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO3/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
InChI Key |
AKHQFVGHAKLVNY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.